[(3S,4R)-3-Amino-4-cyclopropylpyrrolidin-1-yl]-[1-(tetrazol-1-yl)cyclohexyl]methanone;hydrochloride
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Description
The compound “[(3S,4R)-3-Amino-4-cyclopropylpyrrolidin-1-yl]-[1-(tetrazol-1-yl)cyclohexyl]methanone;hydrochloride” has a molecular formula of C15H25ClN6O. It has an average mass of 340.852 Da and a monoisotopic mass of 340.177826 Da . This compound is available for purchase with the CAS No. 2418594-78-0.
Scientific Research Applications
Synthesis and Antimicrobial Activity
- Some related compounds have been synthesized and evaluated for their potential as anticancer and antimicrobial agents. For instance, a study synthesized novel pyrazole derivatives with significant antimicrobial and anticancer activity (Hafez, El-Gazzar, & Al-Hussain, 2016).
Central Nervous System Depressants
- Research has also been conducted on the synthesis of compounds demonstrating central nervous system depressant activity. For example, a series of novel compounds were synthesized and showed potential anticonvulsant properties (Butler, Wise, & Dewald, 1984).
Molecular Docking and Spectral Studies
- Molecular docking studies have been performed on similar compounds to understand their structural and antibacterial activities. Such studies use density functional theory calculations to investigate the equilibrium geometry and bonding features (Shahana & Yardily, 2020).
Anticancer and Antituberculosis Studies
- Research on compounds related to [(3S,4R)-3-Amino-4-cyclopropylpyrrolidin-1-yl]-[1-(tetrazol-1-yl)cyclohexyl]methanone;hydrochloride includes the synthesis of derivatives with significant anticancer and antituberculosis activity (Mallikarjuna, Padmashali, & Sandeep, 2014).
Novel Multicomponent Reactions
- The compound has also been involved in the development of novel multicomponent reactions, contributing to the efficient synthesis of complex molecules for potential therapeutic applications (Giustiniano et al., 2017).
Properties
IUPAC Name |
[(3S,4R)-3-amino-4-cyclopropylpyrrolidin-1-yl]-[1-(tetrazol-1-yl)cyclohexyl]methanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N6O.ClH/c16-13-9-20(8-12(13)11-4-5-11)14(22)15(6-2-1-3-7-15)21-10-17-18-19-21;/h10-13H,1-9,16H2;1H/t12-,13+;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTWXDSKLYRXUTL-JHEYCYPBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C(=O)N2CC(C(C2)N)C3CC3)N4C=NN=N4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)(C(=O)N2C[C@H]([C@@H](C2)N)C3CC3)N4C=NN=N4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25ClN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.85 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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